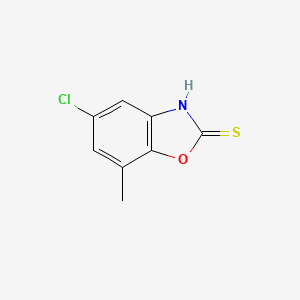

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol

Overview

Description

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzoxazole ring enhances its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by the addition of 4-chloro-3-methylphenol . The reaction is usually carried out in methanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts and green solvents to enhance yield and reduce environmental impact. The use of nanocatalysts and ionic liquid catalysts has been reported to be effective in the synthesis of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding benzoxazole.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides.

Reduction: Benzoxazole.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. For instance, its antifungal activity has been compared to voriconazole against Aspergillus niger .

- Anticancer Potential : Research indicates that benzoxazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Biochemical Research

The compound has been identified as a potent inhibitor of enzymes such as:

- DNA Topoisomerases : By inhibiting these enzymes, the compound interferes with DNA replication and transcription processes, potentially leading to cell death in rapidly dividing cells .

- Acetylcholinesterase (AChE) : It shows high inhibitory activity against AChE and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease research .

Industrial Applications

This compound is also utilized in industrial settings:

- Catalyst Development : The compound serves as a catalyst in various chemical reactions, enhancing the synthesis of complex organic molecules .

- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of benzoxazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in MCF-7 cells, suggesting potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of AChE by benzoxazole derivatives demonstrated that modifications to the benzoxazole ring significantly enhanced inhibitory potency. The presence of chlorine and methyl groups was found to be critical for optimal activity .

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The chlorine and methyl groups enhance its binding affinity to the target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-mercaptobenzoxazole

- 5-Chloro-2-morpholin-4-yl-1,3-benzoxazole

- 2-Mercapto-5-nitro-1,3-benzoxazole

Uniqueness

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .

Biological Activity

5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound belonging to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring and a thiol group (-SH) at the second position. This compound exhibits significant biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. The presence of chlorine and methyl substituents enhances its chemical reactivity and biological activity compared to other derivatives in its class.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins:

- DNA Topoisomerases : The compound inhibits DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : It shows high inhibitory activity against these enzymes, which are involved in neurotransmission. This property suggests potential applications in neurodegenerative diseases.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains and fungi:

- Bacterial Activity : Effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

- Fungal Activity : Comparable antifungal activity to standard drugs like voriconazole against Aspergillus niger and other fungi .

Anticancer Activity

Research indicates that benzoxazole derivatives, including this compound, exert cytotoxic effects on multiple cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.0 |

| HepG2 (Liver) | 9.0 |

| PC3 (Prostate) | 12.0 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics .

Case Studies

Study on Anticancer Effects : A study published in 2020 evaluated the cytotoxic effects of various benzoxazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cells, leading to increased apoptosis rates compared to control groups .

Antimicrobial Efficacy Study : In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The minimal inhibitory concentrations (MICs) were determined, showing that it possesses a broad spectrum of activity with MIC values ranging from 7.81 µg/mL to 250 µg/mL against various pathogens .

Biochemical Pathways

The interactions of this compound with its biological targets can influence several key biochemical pathways:

- Cell Growth Regulation : By inhibiting topoisomerases, the compound disrupts normal cell cycle progression.

- Apoptosis Induction : The compound's action can lead to programmed cell death in cancer cells through the activation of apoptotic pathways.

- Antioxidant Activity : Some studies suggest that it may also exhibit antioxidant properties, potentially mitigating oxidative stress within cells.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, and how are intermediates validated?

Methodological Answer:

- Synthetic Pathway: The compound can be synthesized via cyclization of precursors like 2-amino-4-chloro-6-methylphenol with thiourea or CS₂ under acidic conditions. A similar approach is described for benzothiazole derivatives in , where 2-amino-4-chlorobenzenethiol reacts with aldehydes to form thiazole rings .

- Intermediate Validation: Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate:methanol:water = 10:1:1) monitors reaction progress, while melting point determination and ¹H-NMR confirm purity and structural integrity .

Q. Q2. How is the purity of this compound assessed during synthesis?

Methodological Answer:

- TLC Analysis: Use silica gel G plates and a solvent system like ethyl acetate:methanol:water (10:1:1) to track reaction completion .

- Recrystallization: Purify the crude product using ethanol or methanol, as demonstrated in benzothiazole derivative synthesis (e.g., 80.8% yield after ethanol recrystallization in ) .

Q. Advanced Synthetic Optimization

Q. Q3. What strategies improve the yield of this compound under reflux conditions?

Methodological Answer:

- Catalyst Selection: Sodium metabisulfite (Na₂S₂O₅) enhances cyclization efficiency, as shown in for analogous benzothiazoles .

- Reaction Duration: Optimize reflux time (e.g., 2–12 hours) based on TLC monitoring. Over-refluxing may degrade thiol groups, reducing yield .

Q. Q4. How do substituents on the benzoxazole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The chloro group at position 5 deactivates the ring, directing electrophilic substitution to position 7. This is critical when designing derivatives for pharmacological activity .

- Steric Hindrance: The methyl group at position 7 may limit access to the thiol moiety, requiring tailored reaction conditions (e.g., polar aprotic solvents like DMF) .

Q. Structural and Crystallographic Analysis

Q. Q5. What crystallographic techniques resolve the molecular packing of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of ethanol. SCXRD reveals dihedral angles between aromatic rings (e.g., 1.23° in ) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing 2D layers) .

- π-π Stacking Analysis: Identify centroid distances (e.g., 3.7365 Å in ) to explain stability and solubility properties .

Q. Biological Activity Profiling

Q. Q6. How is the anti-inflammatory activity of this compound evaluated in preclinical models?

Methodological Answer:

- In Vivo Models: Use carrageenan-induced paw edema in rodents (e.g., reports moderate activity for benzothiazole Schiff bases). Dose compounds at 50–100 mg/kg and measure edema reduction over 6 hours .

- Data Interpretation: Compare results to positive controls (e.g., ibuprofen) and use ANOVA for statistical significance (p < 0.05) .

Q. Q7. How can contradictory results in antimicrobial assays be resolved?

Methodological Answer:

- Strain-Specific Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as in . Discrepancies may arise from outer membrane permeability in Gram-negative bacteria .

- MIC Validation: Use broth microdilution assays with 96-well plates and resazurin dye for endpoint determination .

Q. Computational and Stability Studies

Q. Q8. What computational methods predict the binding affinity of this compound to COX-2?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). The thiol group may coordinate with Fe³⁺ in the enzyme’s active site, similar to benzothiazole derivatives in .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .

Q. Q9. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

Properties

IUPAC Name |

5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBALKXWCAQHOJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=S)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442400 | |

| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93794-45-7 | |

| Record name | 5-Chloro-7-methyl-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.